molecular formula C11H12N2O2 B5529658 N'-2-butenoylbenzohydrazide

N'-2-butenoylbenzohydrazide

Cat. No. B5529658
M. Wt: 204.22 g/mol
InChI Key: RBPRVZIPDXGYOP-QHHAFSJGSA-N
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Description

Synthesis Analysis

  • Phosphonium acidic ionic liquid as a catalyst : The synthesis of compounds similar to N'-2-butenoylbenzohydrazide can be catalyzed using phosphonium acidic ionic liquid. This approach offers a green strategy with good yield and mild conditions (Nguyen et al., 2018).

Molecular Structure Analysis

  • X-ray diffraction and NMR techniques : The molecular structure of compounds related to N'-2-butenoylbenzohydrazide has been analyzed using techniques like X-ray diffraction and NMR. These methods provide insights into the structural and conformational properties of such compounds (Gholivand et al., 2009).

Chemical Reactions and Properties

  • Reactivity with various compounds : N'-2-butenoylbenzohydrazide and its derivatives show reactivity with a range of compounds, leading to the formation of various products. This reactivity is crucial in synthesizing new chemical entities (Shamsabadi & Chudasama, 2018).

Physical Properties Analysis

  • Thermal stability and crystalline structure : The physical properties such as thermal stability and crystalline structure are key aspects of N'-2-butenoylbenzohydrazide derivatives. These properties are determined using techniques like TGA and X-ray diffraction (Bharty et al., 2015).

Chemical Properties Analysis

  • Spectroscopic characterization : The chemical properties of N'-2-butenoylbenzohydrazide derivatives can be characterized by spectroscopic methods such as IR, NMR, and UV-Visible spectroscopy. These methods help in understanding the electronic and molecular structure of the compound (Karrouchi et al., 2021).

properties

IUPAC Name

N'-[(E)-but-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-6-10(14)12-13-11(15)9-7-4-3-5-8-9/h2-8H,1H3,(H,12,14)(H,13,15)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPRVZIPDXGYOP-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-but-2-enoyl]benzohydrazide

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